molecular formula C31H35NO8 B8448687 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)-

1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)-

Cat. No. B8448687
M. Wt: 549.6 g/mol
InChI Key: RRSPSQSLZMAUSZ-BVZFJXPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)- is a useful research compound. Its molecular formula is C31H35NO8 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)-

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

1-O-tert-butyl 2-O-[2-oxo-2-(8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)ethyl] (2S,4S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-31(2,3)40-30(36)32-14-18(15-37-4)10-25(32)29(35)39-17-27(34)20-8-9-22-21(11-20)16-38-28-13-23-19(12-24(22)28)6-5-7-26(23)33/h8-9,11-13,18,25H,5-7,10,14-17H2,1-4H3/t18-,25-/m0/s1

InChI Key

RRSPSQSLZMAUSZ-BVZFJXPGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCCC5=O)OC3)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCCC5=O)OC3)COC

Origin of Product

United States

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